molecular formula C17H20N2O3S B5558557 {1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone

{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone

Cat. No. B5558557
M. Wt: 332.4 g/mol
InChI Key: PEFPCEAUYKUTBG-UHFFFAOYSA-N
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Description

The exploration and synthesis of novel heterocyclic compounds, particularly those involving piperidinyl groups and isoxazolyl carbonyl structures, have garnered significant attention due to their potential biological activities and applications in medicinal chemistry. These compounds are synthesized and characterized to understand their structural, physical, and chemical properties, which can inform their utility in various scientific and pharmacological fields.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks like benzisoxazoles, piperidine, and specific halogenated or sulfonated reagents. For example, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone involved the reaction of 3-(piperidin-4-yl)benzo[d]isoxazole with further modifications, characterized using IR, 1H NMR, and LC-MS spectra, alongside X-ray diffraction studies for structural confirmation (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed and analyzed through techniques like X-ray diffraction, revealing crystallization patterns, molecular conformations (e.g., chair conformation of piperidine rings), and intermolecular interactions such as hydrogen bonding which contribute to the molecule's stability and properties (Naveen et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis and structural analysis form the foundation for understanding the properties and potential applications of complex compounds. A study on the synthesis and structural exploration of a novel bioactive heterocycle, similar in complexity, highlighted the significance of antiproliferative activity and detailed structure characterization using various spectroscopic methods and X-ray diffraction studies. This process is crucial for identifying potential therapeutic applications and understanding the compound's interaction with biological targets (Prasad et al., 2018).

Antimicrobial Activity

The development of antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. A related study synthesized new pyridine derivatives, including compounds with piperidine components, to evaluate their in vitro antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents, which could be an application area for the compound , given its structural similarities (Patel et al., 2011).

Cancer Research

Selective Estrogen Receptor Modulators (SERMs) represent an essential class of compounds in cancer research, particularly for breast and ovarian cancers. A study on the discovery and synthesis of a compound structurally similar to "{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone" demonstrated potent estrogen antagonist properties in cancer cells. This research indicates the potential application of structurally related compounds in developing novel cancer therapies (Palkowitz et al., 1997).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many compounds containing an isoxazole ring have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could involve exploring the compound’s potential biological activities, developing new synthetic strategies, and designing new derivatives based on the compound’s structure .

properties

IUPAC Name

[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11(2)13-9-14(22-18-13)17(21)19-7-3-5-12(10-19)16(20)15-6-4-8-23-15/h4,6,8-9,11-12H,3,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFPCEAUYKUTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CCCC(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3-Isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone

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